molecular formula C18H22N2OS B2812747 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide CAS No. 903326-73-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide

Cat. No.: B2812747
CAS No.: 903326-73-8
M. Wt: 314.45
InChI Key: MXTKRVYBWZILOH-UHFFFAOYSA-N
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Description

The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide" is an intriguing chemical entity that has captured the interest of researchers due to its structural complexity and potential applications across various scientific fields. This compound combines elements of isoquinoline and thiophene, indicating a potentially broad spectrum of reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:

  • Formation of the isoquinoline moiety: : This could be synthesized from a precursor such as a benzylamine derivative through a Pictet-Spengler reaction.

  • Incorporation of the thiophene ring: : The thiophene moiety might be added through cross-coupling reactions, like the Suzuki or Stille reaction, using suitable thiophene derivatives.

  • Coupling to form the propionamide: : The final step typically involves the formation of an amide bond between the 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl intermediate and propionic acid or its derivatives under conditions like peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of such a compound would likely employ automated reactors and optimizations of the aforementioned reactions for scale. Factors like solvent choice, temperature, and purification methods would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo oxidation reactions, especially at the thiophene moiety, yielding sulfoxides or sulfones under oxidative conditions.

  • Reduction: : This compound might be reduced at the isoquinoline ring, potentially yielding tetrahydro derivatives.

  • Substitution: : Electrophilic substitution reactions could occur at the aromatic rings, depending on the substituents present.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Bromine, chlorine, and various electrophiles under acidic conditions.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced isoquinoline derivatives.

  • Substitution: : Halogenated or alkylated derivatives, depending on the substituent added.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its versatile reactivity, especially the interplay between its isoquinoline and thiophene moieties. It serves as a building block for more complex molecules in organic synthesis.

Biology and Medicine

  • Pharmacology: : Potential precursor for developing novel pharmaceuticals due to its isoquinoline backbone, which is found in various alkaloids with medicinal properties.

  • Biochemistry: : Investigated for its ability to interact with proteins and enzymes, making it a candidate for inhibitor or activator studies.

Industry

  • Material Science: : Potential use in the development of new materials, particularly conductive polymers due to the presence of the thiophene ring.

  • Catalysis: : Possible applications in catalysis, leveraging its structural features to design new catalysts or catalytic processes.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide depends on its application. In pharmacological contexts, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. These interactions can influence various signaling pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)propionamide: : Similar but lacks the double bond in the isoquinoline ring.

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)propionamide: : Similar but with a furan ring instead of thiophene.

Uniqueness

The distinct structural features of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide, such as the specific positioning of the isoquinoline and thiophene moieties and the propionamide side chain, grant it unique chemical properties

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)13-20/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTKRVYBWZILOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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